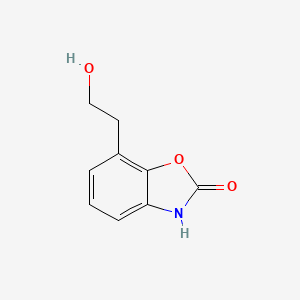

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Descripción general

Descripción

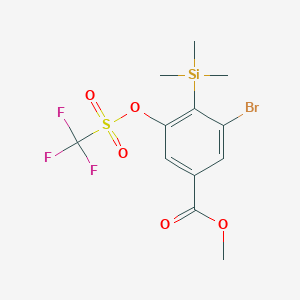

Benzoxazolone compounds are often used in organic chemistry as chemical intermediates and reagents . They are part of a larger class of compounds known as heterocycles, which contain a ring structure made up of at least two different elements. The 2-hydroxyethyl group in the compound you mentioned suggests that it might have some interesting chemical properties, such as increased solubility in certain solvents .

Molecular Structure Analysis

The molecular structure of benzoxazolones generally consists of a benzene ring fused with an oxazole ring . The 2-hydroxyethyl group would be attached to the seventh carbon in the benzene ring, based on the name of the compound .Chemical Reactions Analysis

Benzoxazolones can undergo a variety of chemical reactions, including substitutions and additions . The presence of the 2-hydroxyethyl group might influence the reactivity of the compound and favor certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzoxazolones, these properties might include melting point, boiling point, solubility in various solvents, and stability under different conditions . The 2-hydroxyethyl group could influence these properties by increasing solubility in certain solvents or affecting stability .Aplicaciones Científicas De Investigación

-

Hydrogels

- Field : Polymer Science

- Application : Hydrogels can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers . Hydroxyethyl compounds can be used in the synthesis of these hydrogels .

- Method : Synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .

- Results : The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .

-

Alkyd Resins

- Field : Surface Coating Applications

- Application : Hydroxyethyl compounds can be used in the synthesis of high-performance modified alkyd resins .

- Method : By partially substituting hydroxyethyl compounds for glycerol as the polyol, new modified alkyd resins having a wide range of oil length and hydroxyl content were produced .

- Results : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin (blank) .

-

pHEMA Hydrogels

- Field : Biomedical Engineering

- Application : The hydrogel of poly (2-hydroxyethyl methacrylate) (pHEMA) is one of the most studied polymers in this field of science .

- Method : The hydroxyl functional groups on its surface can be used for protein bioconjugation .

- Results : It has excellent biocompatibility, has physical properties similar to living tissue .

-

Controlled Drug Release Systems

- Field : Pharmaceutical Sciences

- Application : Hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) can be used to create controlled drug release systems .

- Method : The influence of photo-initiators on the drug release behavior of the resulting hydrogels is investigated .

- Results : The study aims to optimize the preparation and characterization of these hydrogels for controlled drug release .

-

Tissue Engineering and Regenerative Medicine

- Field : Biomedical Engineering

- Application : Poly (2-hydroxyethyl methacrylate) (pHEMA) is used in tissue engineering and regenerative medicine .

- Method : The hydroxyl functional groups on its surface can be used for protein bioconjugation .

- Results : It has excellent biocompatibility, has physical properties similar to living tissue .

-

Energy Storage and Energy Conversion Applications

- Field : Material Science

- Application : Flexible and self-healable hydrogels can be used as electrolytes for energy storage and energy conversion applications .

- Method : The synthesis of these hydrogels involves physical, chemical, and hybrid bonding .

- Results : These hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity .

-

Biomedical Applications

- Field : Biomedical Engineering

- Application : Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility, making it desirable for different biomedical applications .

- Method : This polymer has been widely applied in ophthalmic applications, a specific consideration has been devoted to this field .

- Results : Pure pHEMA does not possess antimicrobial properties and the site where the biomedical device is employed may be susceptible to microbial infections .

-

Electrochemical Applications

- Field : Material Science

- Application : Flexible and self-healable hydrogels can be used as electrolytes for energy storage and energy conversion applications .

- Method : The synthesis of these hydrogels involves physical, chemical, and hybrid bonding .

- Results : These hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity .

-

Controlled Release System

- Field : Pharmaceutical Sciences

- Application : Hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) can be used to create controlled drug release systems .

- Method : The influence of photo-initiators on the drug release behavior of the resulting hydrogels is investigated .

- Results : The study aims to optimize the preparation and characterization of these hydrogels for controlled drug release .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(2-hydroxyethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-5-4-6-2-1-3-7-8(6)13-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPDFQNBUWGQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274849 | |

| Record name | 2(3H)-Benzoxazolone, 7-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |

CAS RN |

1565827-87-3 | |

| Record name | 2(3H)-Benzoxazolone, 7-(2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 7-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)

![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)

![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)

![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)

![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)